A Comprehensive Technical Guide to 4-Amino-3-iodobenzotrifluoride
A Comprehensive Technical Guide to 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-iodobenzotrifluoride, with the CAS number 163444-17-5, is a crucial fluorinated building block in the fields of medicinal chemistry and materials science.[1][2][3] Its unique trifluoromethyl and iodo-substituted aniline structure makes it a valuable intermediate for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 4-Amino-3-iodobenzotrifluoride, complete with experimental protocols and logical workflow diagrams.
Physicochemical Properties
4-Amino-3-iodobenzotrifluoride is typically a yellow to brown crystalline powder.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 163444-17-5 | [1][3] |
| Molecular Formula | C₇H₅F₃IN | [1][4] |
| Molecular Weight | 287.02 g/mol | [1][4] |
| Appearance | Yellow to brown crystalline powder | [2] |
| Purity | ≥98% | [2][5] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point (Predicted) | 252.8 ± 40.0 °C | [4] |
| Density (Predicted) | 1.948 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in methanol, ethanol, and acetone; low solubility in water. | |
| Storage | Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container. | [1] |
Synthesis of 4-Amino-3-iodobenzotrifluoride
The synthesis of 4-Amino-3-iodobenzotrifluoride can be approached through a multi-step process starting from 4-aminobenzotrifluoride. A plausible synthetic route involves iodination of the starting material.
Experimental Protocol: Iodination of 4-Aminobenzotrifluoride
This protocol is a representative method for the iodination of an activated aromatic ring.
Materials:
-
4-Aminobenzotrifluoride
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzotrifluoride (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Amino-3-iodobenzotrifluoride.
Applications in Drug Development and Organic Synthesis
4-Amino-3-iodobenzotrifluoride is a valuable building block for introducing the trifluoromethylphenyl group into target molecules. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the synthesis of complex biaryl structures, which are common motifs in pharmacologically active compounds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds, which are prevalent in many drug scaffolds. Derivatives of 4-Amino-3-iodobenzotrifluoride can be used in these reactions to generate libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid.
Materials:
-
4-Amino-3-iodobenzotrifluoride
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Stir plate and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 4-Amino-3-iodobenzotrifluoride (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 5 mol% of Pd(PPh₃)₄).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.
Role in Medicinal Chemistry
Derivatives of 4-Amino-3-iodobenzotrifluoride are of significant interest in drug discovery. The trifluoromethyl group is a bioisostere for other chemical groups and can improve a molecule's metabolic stability and membrane permeability. For instance, compounds incorporating this moiety have been investigated as kinase inhibitors, which are crucial in cancer therapy. The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is a common target for such inhibitors.
Conclusion
4-Amino-3-iodobenzotrifluoride is a versatile and valuable chemical intermediate for the synthesis of advanced materials and pharmacologically active compounds. Its unique structural features provide a platform for developing novel molecules with enhanced biological properties. The synthetic and reaction protocols provided in this guide offer a foundation for researchers to utilize this compound in their research and development endeavors.
References
- 1. 4-Amino-3-Iodobenzotrifluoride Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 2. transchem-tech.com [transchem-tech.com]
- 3. 163444-17-5 | 4-Amino-3-iodobenzotrifluoride - Moldb [moldb.com]
- 4. chembk.com [chembk.com]
- 5. 163444-17-5 Cas No. | 4-Amino-3-iodobenzotrifluoride | Apollo [store.apolloscientific.co.uk]
